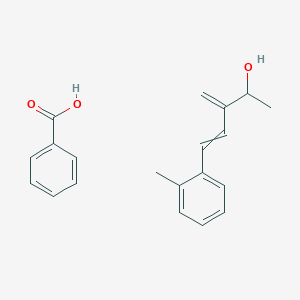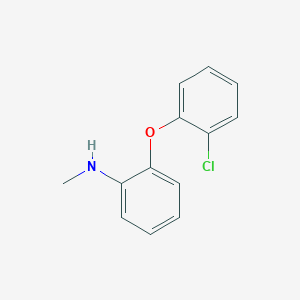
L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl- is a complex peptide composed of multiple lysine and histidine residues. This compound is a part of a broader class of peptides known for their significant roles in biological processes, including protein synthesis, immune response, and cellular signaling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, large-scale production may involve purification steps such as high-performance liquid chromatography (HPLC) to ensure the peptide’s quality.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions, leading to the formation of oxo-histidine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino groups in lysine residues can participate in substitution reactions, forming derivatives like acetylated or methylated lysine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled pH and temperature.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acylating agents for acetylation or methylation reagents under mild conditions.
Major Products
Oxidation: Oxo-histidine derivatives.
Reduction: Reduced peptide with intact lysine residues.
Substitution: Acetylated or methylated lysine derivatives.
Aplicaciones Científicas De Investigación
L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl- has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in wound healing and tissue regeneration.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations for skin repair and anti-aging.
Mecanismo De Acción
The mechanism of action of L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl- involves its interaction with cellular receptors and enzymes. The histidine residue can bind to metal ions, facilitating various biochemical processes. Lysine residues contribute to the peptide’s overall charge and interaction with negatively charged cellular components. This peptide can modulate immune responses, promote cell proliferation, and enhance tissue repair by activating specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-histidyl-L-lysine (GHK): A tripeptide known for its wound healing and anti-aging properties.
L-Lysyl-L-lysine dihydrochloride: An enzyme-cleavable basic amino acid used for delivering biologically active peptides.
Uniqueness
L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl- is unique due to its extended sequence of lysine residues, which enhances its interaction with cellular components and increases its potential for therapeutic applications. Its ability to bind metal ions through the histidine residue further distinguishes it from other peptides.
This detailed article provides a comprehensive overview of L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
835632-66-1 |
|---|---|
Fórmula molecular |
C42H81N15O8 |
Peso molecular |
924.2 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C42H81N15O8/c43-19-7-1-13-29(49)36(58)52-30(14-2-8-20-44)40(62)57-35(25-28-26-50-27-51-28)41(63)55-32(16-4-10-22-46)38(60)53-31(15-3-9-21-45)37(59)54-33(17-5-11-23-47)39(61)56-34(42(64)65)18-6-12-24-48/h26-27,29-35H,1-25,43-49H2,(H,50,51)(H,52,58)(H,53,60)(H,54,59)(H,55,63)(H,56,61)(H,57,62)(H,64,65)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 |
Clave InChI |
KLCNQAWQOYOHBA-POFDKVPJSA-N |
SMILES isomérico |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



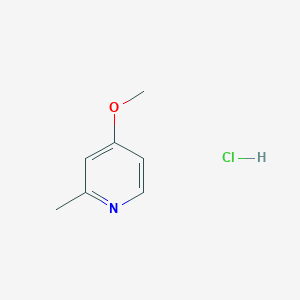
![1-Benzyl-2-methyl-3-[2-(pyridin-3-yl)ethyl]pyridin-4(1H)-one](/img/structure/B14198739.png)
![7-[(E)-2-Phenylvinyl]-2H-chromen-2-one](/img/structure/B14198752.png)
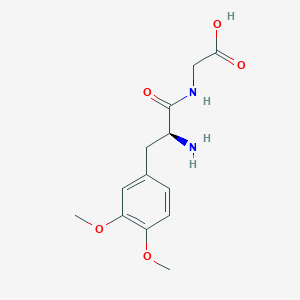
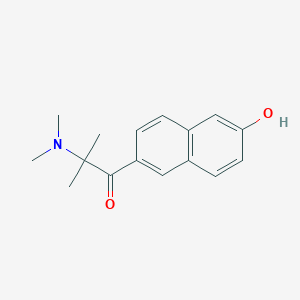

![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
![Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B14198785.png)
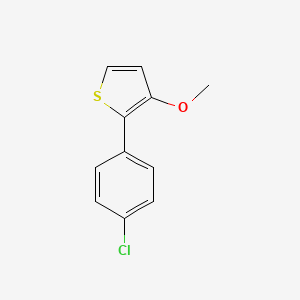
![[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)](/img/structure/B14198792.png)
